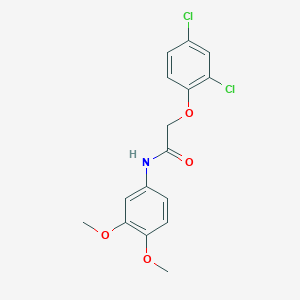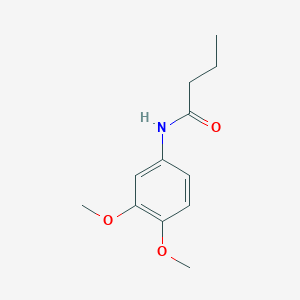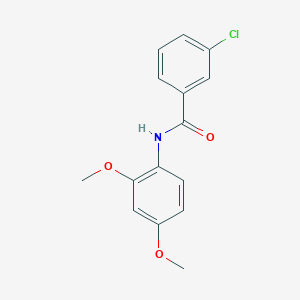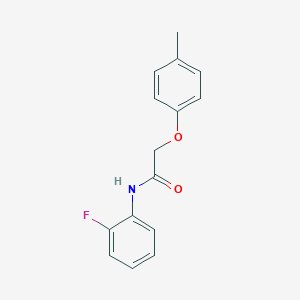![molecular formula C16H14N6O2S B291953 N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases.
作用机制
The mechanism of action of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, the inhibition of these enzymes by N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can potentially lead to the treatment of these diseases.
Biochemical and Physiological Effects:
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which can potentially lead to the treatment of various diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can potentially lead to the treatment of various diseases.
实验室实验的优点和局限性
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has several advantages for lab experiments. It is a potent inhibitor of various enzymes, which makes it an ideal candidate for studying the mechanism of action of these enzymes. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can be studied for their potential use in treating various diseases. However, one of the limitations of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is that it can be toxic at high concentrations, which can limit its use in lab experiments.
未来方向
There are several future directions for the study of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea. One potential direction is the study of its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the mechanism of action of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be further studied to understand its effects on various enzymes. Furthermore, the antioxidant and anti-inflammatory properties of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be studied for their potential use in treating various diseases. Finally, the toxicity of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be further studied to understand its effects on lab experiments and potential use in clinical settings.
Conclusion:
In conclusion, N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea have been discussed in this paper. Further studies are needed to fully understand the potential uses of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea in treating various diseases and its mechanism of action.
合成方法
The synthesis of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea involves the reaction of 5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization.
科学研究应用
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been extensively studied for its potential use in treating various diseases. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been studied for its potential use in treating these diseases.
属性
分子式 |
C16H14N6O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-(phenylcarbamoyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N6O2S/c23-13(19-15(24)18-12-4-2-1-3-5-12)10-25-16-20-14(21-22-16)11-6-8-17-9-7-11/h1-9H,10H2,(H,20,21,22)(H2,18,19,23,24) |
InChI 键 |
FNKHYISKTOKUJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















